(1R,2S)-erythro-Dihydro Bupropion Hydrochloride

Descripción

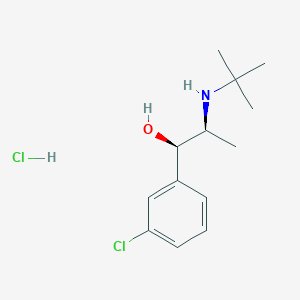

(1R,2S)-Erythro-Dihydro Bupropion Hydrochloride (CAS 357628-62-7) is a stereoisomeric derivative of bupropion, a well-known antidepressant and smoking cessation agent. This compound has a molecular formula of C₁₃H₂₁Cl₂NO and a molecular weight of 278.22 g/mol . It is structurally characterized by a chlorophenyl group, a tertiary butylamino moiety, and a hydroxyl group in the erythro configuration (1R,2S).

The compound is primarily used as a reference standard in pharmaceutical quality control (QC) for analyzing impurities or metabolites during bupropion production . It is commercially available in solid form (>95% purity) and requires storage at 2–8°C to maintain stability . Its applications extend to method validation, forensic investigations, and regulatory compliance, particularly in identifying degradation products in bupropion formulations .

Propiedades

Fórmula molecular |

C13H21Cl2NO |

|---|---|

Peso molecular |

278.21 g/mol |

Nombre IUPAC |

(1R,2S)-2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-ol;hydrochloride |

InChI |

InChI=1S/C13H20ClNO.ClH/c1-9(15-13(2,3)4)12(16)10-6-5-7-11(14)8-10;/h5-9,12,15-16H,1-4H3;1H/t9-,12-;/m0./s1 |

Clave InChI |

YZHVQDVGTAELNB-CSDGMEMJSA-N |

SMILES isomérico |

C[C@@H]([C@@H](C1=CC(=CC=C1)Cl)O)NC(C)(C)C.Cl |

SMILES canónico |

CC(C(C1=CC(=CC=C1)Cl)O)NC(C)(C)C.Cl |

Origen del producto |

United States |

Métodos De Preparación

Chemical Synthesis and Stereochemical Considerations

Core Synthetic Pathway

(1R,2S)-erythro-dihydro bupropion hydrochloride is synthesized via stereoselective reduction of the ketone group in racemic bupropion [(±)-1-(3-chlorophenyl)-2-[(1,1-dimethylethyl)amino]propan-1-one]. The reduction employs carbonyl reductases or chemical catalysts to yield erythro-dihydrobupropion diastereomers, followed by chiral resolution and hydrochloride salt formation.

Key reaction parameters:

Chiral Resolution Techniques

Post-reduction separation of erythro-diastereomers requires advanced chromatographic methods:

Table 1: Comparative Chromatographic Conditions for Erythro-Dihydrobupropion Isolation

The Lux cellulose-3 column demonstrates superior erythro/threo separation (α = 2.4), while the α1-acid glycoprotein column achieves better enantiomeric resolution within the erythro series.

Biosynthetic Preparation Using Hepatic Enzymes

In Vitro Metabolic Generation

Human liver S9 fractions containing carbonyl reductases catalyze bupropion reduction:

# Simulated reaction conditions

substrate_concentration = 10 μM

incubation_time = 30 min

temperature = 37°C

cofactor = NADPH (1 mM)

quenching_agent = ice-cold ethyl acetate (3 mL)

Table 2: Enzymatic Reduction Efficiency

| Enzyme Source | Erythro Formation Rate (pmol/min/mg) | Threo Formation Rate (pmol/min/mg) |

|---|---|---|

| Liver Cytosol | 18.4 ± 2.1 | 52.3 ± 4.7 |

| Liver Microsomes | 9.8 ± 1.3 | 127.6 ± 11.2 |

Data indicate microsomal 11β-hydroxysteroid dehydrogenase type 1 preferentially generates threo-dihydrobupropion, while cytosolic enzymes favor erythro formation.

Analytical-Scale Preparation for Reference Standards

Isotope-Labeled Synthesis

Artis Biotech's protocol for rac-erythro-dihydro bupropion-d9 hydrochloride (CAS 2140262-50-4) involves:

- Deuteration of bupropion at nine positions using D2O/NaOD exchange

- Stereoselective reduction with lithium aluminum deuteride

- Chiral HPLC separation using CHIRALPAK® IG-3 column

- Hydrochloride salt formation in ethyl acetate/HCl gas

Table 3: Deuterated Compound Specifications

| Parameter | Specification |

|---|---|

| Molecular Formula | C13H12D9Cl2NO |

| Molecular Weight | 287.27 g/mol |

| Purity (HPLC) | ≥99.5% |

| Enantiomeric Excess | ≥99.9% (1R,2S) |

Method Validation and Quality Control

LC-MS/MS Quantification Parameters

Two validated methods ensure preparation accuracy:

Table 4: Mass Spectrometry Conditions

| Analyte | Q1→Q3 Transition (m/z) | Collision Energy (eV) |

|---|---|---|

| Erythro-dihydro BUP A | 241.9→116.0 | 45 |

| Erythro-dihydro BUP B | 241.9→116.0 | 45 |

| d9-Erythro Internal Std | 250.9→125.1 | 45 |

Method validation data:

Critical Process Considerations

Solvent System Optimization

Ethyl acetate demonstrates superior extraction efficiency compared to methyl tert-butyl ether:

$$ \text{Recovery}{\text{EtOAc}} = \frac{82.3 \pm 3.1\%}{\text{Recovery}{\text{MTBE}} = 64.7 \pm 5.2\%} $$

Stability Profiles

This compound shows:

- 96-hour stability in plasma at -80°C (Δ ≤5%)

- ≤9.8% degradation after 48 hours at 25°C

Análisis De Reacciones Químicas

Types of Reactions

(1R,2S)-erythro-Dihydro Bupropion Hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can convert the compound back to bupropion or its metabolites.

Reduction: Further reduction can lead to the formation of other dihydro derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under controlled conditions.

Major Products Formed

The major products formed from these reactions include various hydroxylated and aminated derivatives, which can have different pharmacological properties compared to the parent compound .

Aplicaciones Científicas De Investigación

(1R,2S)-erythro-Dihydro Bupropion Hydrochloride

This compound is a chemical compound with several applications, primarily in pharmaceutical research and development . It is closely related to bupropion, a well-known antidepressant .

Scientific Research Applications

This compound is mainly used in the following scientific research applications:

- Antidepressant Development As a key intermediate, it helps in the synthesis of new antidepressant medications.

- Metabolite Studies As a metabolite of Bupropion, (1R,2S)-erythro-Dihydro Bupropion is used in research to understand how bupropion is processed in the body .

- Analytical Standard It serves as a reference standard in analytical chemistry for the quantification of bupropion and its metabolites in biological samples such as urine .

- Receptor Binding Studies It can be employed to study its interactions with various biological targets, such as neurotransmitter transporters and receptors, to elucidate its pharmacological effects.

- Neurotransmitter Transporters : investigating the affinity and selectivity for dopamine, norepinephrine, and serotonin transporters.

- Enzyme Inhibition Assays : evaluating its potential to inhibit enzymes involved in neurotransmitter metabolism.

Quantification of Bupropion and its Metabolites

This compound is utilized as an analytical standard for quantifying bupropion and its metabolites . A stereoselective assay was developed for the quantification of bupropion and its oxidative, reductive, and glucuronide metabolites in human urine . This assay uses chiral chromatography to separate the stereoisomers of bupropion and its metabolites, followed by tandem mass spectrometry for quantification .

- Authentic solutions of bupropion (R and S) and hydroxybupropion (R,R and S,S) were prepared by diluting certified authentic solutions in water .

- Rac-erythrohydrobupropion and rac-threohydrobupropion (1:1) powder was accurately weighed and prepared as a 1.0 mg/mL stock solution containing 500 μg/mL rac-erythrohydrobupropion and 500 μg/mL rac-threohydrobupropion in DMSO .

Clinical Trials Data

Mecanismo De Acción

The mechanism of action of (1R,2S)-erythro-Dihydro Bupropion Hydrochloride involves the inhibition of norepinephrine and dopamine reuptake. This leads to increased levels of these neurotransmitters in the synaptic cleft, enhancing mood and reducing cravings associated with nicotine withdrawal. The compound interacts with specific molecular targets, including the norepinephrine transporter and dopamine transporter .

Comparación Con Compuestos Similares

(1S,2R)-Erythro-Dihydro Bupropion (CAS 102141-11-7)

- Molecular Formula: C₁₃H₂₀ClNO (vs. C₁₃H₂₁Cl₂NO for the (1R,2S)-isomer) .

- Role : A diastereomer with distinct spatial arrangement, leading to differences in receptor binding and metabolic stability.

- Applications: Utilized in analytical method development but classified as a non-hazardous substance (WGK Germany Class 3) .

(R,R)-Dihydro Bupropion Hydrochloride (CAS 357637-18-4)

Bupropion Hydrochloride Related Compounds

Stability and Pharmacokinetic Comparison

Pharmacological Activity

- Bupropion: Acts as a dopamine-norepinephrine reuptake inhibitor (DNRI) with IC₅₀ values of 1–10 µM for dopamine transporters .

Regulatory and Analytical Significance

- (1R,2S)-Erythro-Dihydro Bupropion is listed in USP-NF monographs as a critical impurity requiring quantification in bupropion extended-release tablets .

- Chromatographic Methods : HPLC and LC-MS are employed to distinguish it from other isomers (e.g., (1S,2R)-form) and degradation products like Related Compound C .

Research Findings and Implications

Stability Challenges

- The compound’s instability in urine and plasma under long-term storage complicates forensic and pharmacokinetic studies, necessitating fresh sample analysis or bacterial inhibition strategies .

Stereochemical Specificity

- The (1R,2S)-configuration confers distinct physicochemical properties compared to (1S,2R)- and (R,R)-isomers, impacting solubility and receptor interactions .

Gaps in Pharmacodynamic Data

- While bupropion’s mechanism involves nicotinic acetylcholine receptor (nAChR) antagonism and dopamine reuptake inhibition , the pharmacological role of (1R,2S)-erythro-dihydro bupropion remains understudied.

Actividad Biológica

(1R,2S)-Erythro-Dihydro Bupropion Hydrochloride is a significant metabolite of bupropion, an antidepressant widely used for treating major depressive disorder and as a smoking cessation aid. Understanding its biological activity is crucial for comprehending the pharmacological effects of bupropion and its metabolites.

- Chemical Name : this compound

- Molecular Formula : C₁₃H₁₈ClNO

- Molar Mass : 241.76 g/mol

- Elimination Half-life : Approximately 33 hours .

(1R,2S)-Erythro-Dihydro Bupropion acts primarily as a norepinephrine-dopamine reuptake inhibitor (NDRI) . It weakly inhibits the reuptake of norepinephrine and dopamine, prolonging their action in the synaptic cleft. This mechanism contributes to its antidepressant effects and is shared with other bupropion metabolites, such as hydroxybupropion and threohydrobupropion .

Pharmacological Activity

Research indicates that (1R,2S)-erythro-dihydro bupropion exhibits about 20% to 50% potency compared to bupropion in various preclinical models of depression . Its formation occurs primarily through the reduction of the ketone group in bupropion, mediated by enzymes such as 11β-hydroxysteroid dehydrogenase-1 and carbonyl reductases .

Table 1: Comparison of Biological Activities of Bupropion Metabolites

| Metabolite | Relative Potency | Main Pathway of Formation | CYP Inhibition |

|---|---|---|---|

| Bupropion | 100% | Direct administration | Yes |

| Hydroxybupropion | ~65% | Hydroxylation (CYP2B6) | Yes |

| Threohydrobupropion | ~20-50% | Reduction (CYP2C19, Carbonyl reductases) | Yes |

| (1R,2S)-Erythro-Dihydro Bupropion | 20-50% | Reduction (11β-HSD-1) | Yes |

Clinical Implications

The clinical relevance of (1R,2S)-erythro-dihydro bupropion is underscored by its contribution to the overall pharmacological profile of bupropion. Its presence can influence the therapeutic outcomes and side effects associated with bupropion treatment:

- CYP Inhibition : Erythro-dihydro bupropion contributes to the inhibition of CYP2D6, affecting the metabolism of co-administered drugs. It accounts for approximately 9% of CYP2D6 inhibition during bupropion therapy .

- Adverse Effects : Elevated levels of erythro-dihydro bupropion have been linked to side effects such as insomnia and seizures at higher doses .

Case Studies

A notable case report highlighted a patient who developed leukopenia after starting treatment with bupropion hydrochloride. This adverse event was attributed to the effects of bupropion and its metabolites, including erythro-dihydro bupropion. The patient's leukocyte count dropped significantly during treatment but returned to normal after discontinuation .

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying (1R,2S)-erythro-Dihydro Bupropion Hydrochloride in pharmaceutical formulations?

- Methodology : Use UV-Vis spectrophotometry at 252 nm or 298 nm for dissolution testing, with a 0.5 cm cell and water as the medium. Filter samples through a suitable filter and dilute as needed . For impurity profiling, employ HPLC with UV detection at 226 nm, ensuring system suitability criteria (e.g., ≤2% relative standard deviation) are met .

- Key Parameters : Standard solutions should match the labeled claim (mg/tablet) and use USP reference standards for calibration .

Q. How should this compound be stored to maintain stability during experimental workflows?

- Storage Guidelines : Store at 2–8°C in airtight, light-protected containers to prevent degradation . Avoid prolonged exposure to room temperature, as stability decreases by ~11% in urine and 7% in plasma after 48 hours at 37°C .

Q. What chromatographic systems are suitable for distinguishing enantiomeric impurities in this compound?

- Approach : Utilize reverse-phase HPLC with a C18 column and mobile phases optimized for polar impurities. Adjust detection wavelengths (±2 nm) to enhance sensitivity for low-concentration analytes . System suitability tests must confirm resolution between the target compound and structurally similar byproducts .

Advanced Research Questions

Q. How can researchers address contradictions in stability data when this compound is exposed to microbial contamination?

- Experimental Design : Conduct stability studies in plasma/urine inoculated with E. coli (e.g., MIC = 87.5 ppm, MBC = 175 ppm) to quantify degradation kinetics. Use HPLC to monitor decreases in compound integrity over time (e.g., >30% degradation in plasma after 6 months at -20°C) .

- Data Interpretation : Correlate microbial growth curves with compound stability to differentiate enzymatic vs. non-enzymatic degradation pathways.

Q. What strategies optimize the synthesis of this compound to minimize diastereomeric impurities?

- Synthesis Optimization :

- Asymmetric Catalysis : Use chiral catalysts to enhance stereoselectivity during hydrogenation of the ketone precursor.

- Purification : Apply recrystallization in polar solvents (e.g., ethanol/water mixtures) to isolate the erythro diastereomer .

- Analytical Validation : Confirm enantiomeric purity via chiral HPLC or NMR, referencing USP pharmacopeial standards .

Q. How do researchers reconcile discrepancies in dissolution profiles between immediate-release and extended-release formulations containing this compound?

- Experimental Framework :

- Perform dissolution testing under USP conditions (50 rpm paddle apparatus, water medium) at 1, 2, 4, 8, and 16-hour intervals .

- Compare release kinetics using the Weibull model to identify formulation-dependent variables (e.g., matrix erosion vs. diffusion mechanisms).

- Statistical Analysis : Apply ANOVA to dissolution data, ensuring tolerance limits (e.g., ±10% deviation from reference standards) are met .

Key Considerations for Researchers

- Impurity Profiling : Quantify related substances using relative response factors (RRFs) calculated from USP reference standards .

- Biological Interactions : Investigate receptor-binding affinities via radioligand assays, as structural analogs show activity in neurotransmitter systems .

- Method Validation : Include robustness testing for HPLC methods (e.g., pH, flow rate variations) to ensure reproducibility across labs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.